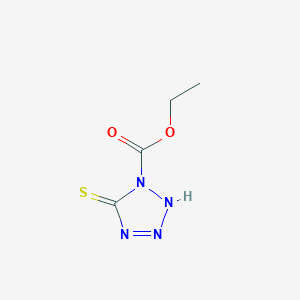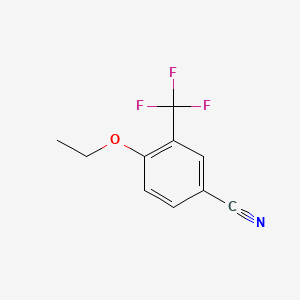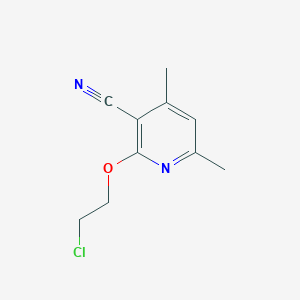
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
説明
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochloride (2-TFMEH) is a synthetic compound that has been studied for its potential applications in drug development and biomedical research. 2-TFMEH is a member of the sulfonamides family, which are compounds that contain a sulfonamide group attached to an amine group. This compound has been studied for its potential as an inhibitor of enzymes involved in the synthesis of proteins, and its ability to modulate the activity of various enzymes. In addition, 2-TFMEH has been investigated for its potential to modulate the activity of certain receptors and ion channels.
科学的研究の応用
Pharmaceutical Analysis :
- A study by Zhu Ron (2015) established a method for determining related substances in betahistine hydrochloride tablets, including impurities related to the compound . This method can be used for testing related substances in betahistine hydrochloride and suggests a limit of 2% for total impurities in such tablets (Zhu Ron, 2015).
Corrosion Inhibition :
- Zhang et al. (2015) explored the use of halogen-substituted imidazoline derivatives, including a compound structurally similar to the one of interest, as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential of such compounds in protecting metals from corrosion (Zhang et al., 2015).
Synthetic Chemistry :
- Honey et al. (2012) discussed the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor for synthesizing a wide range of trifluoromethyl heterocycles. This study is relevant for understanding the synthetic applications of trifluoromethyl compounds, including the one you're interested in (Honey et al., 2012).
- Wang et al. (2012) synthesized ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, demonstrating the synthetic applications of trifluoromethylated compounds in producing fluorinated fused heterocyclic compounds (Wang et al., 2012).
特性
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2S.ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;/h1-2,4H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIFXLJMTKLCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride | |
CAS RN |
1208081-53-1 | |
| Record name | Ethanamine, 2-[[3-(trifluoromethyl)-2-pyridinyl]thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



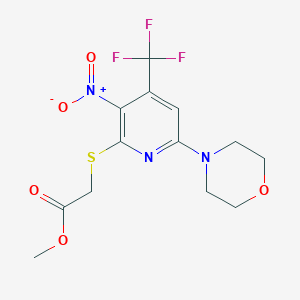
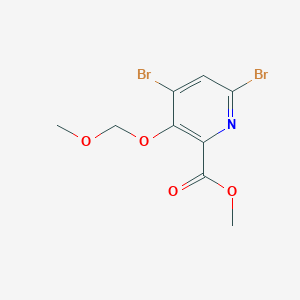
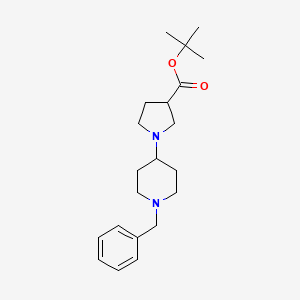
![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)
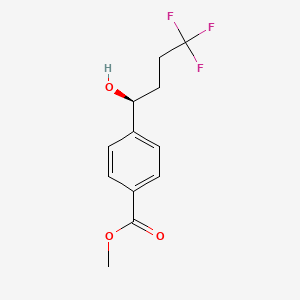

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)
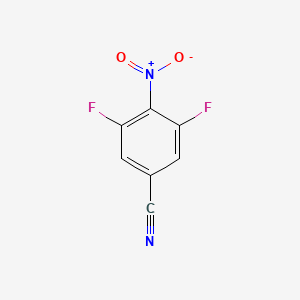
![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)
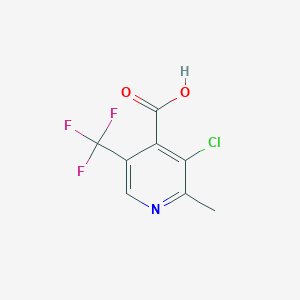
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)
